Brain Penetration Advantage Conferred by the 7-Fluoro Substituent in the Final Drug AZD1390 vs. Non-Fluorinated AZD0156
The 7-fluoro substituent embedded in the intermediate is conserved in the final drug AZD1390 and is directly linked to superior BBB penetration. In a direct head-to-head comparison, AZD1390 (derived from this intermediate) achieved a mouse brain Kp,uu of 0.04 compared to 0.006 for AZD0156 (derived from the non-fluorinated 8-bromo-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one), representing a 6.7-fold improvement. In rats, the Kp,uu was 0.17 for AZD1390 vs. 0.027 for AZD0156 (a 6.3-fold improvement) [1].
| Evidence Dimension | Brain permeability (Kp,uu) in mouse – final drug substance |
|---|---|
| Target Compound Data | AZD1390 (derived from this intermediate): Kp,uu = 0.04 (mouse); 0.17 (rat); 0.33 (cynomolgus monkey) |
| Comparator Or Baseline | AZD0156 (derived from non-fluorinated intermediate): Kp,uu = 0.006 (mouse); 0.027 (rat); ND (monkey) |
| Quantified Difference | 6.7-fold higher mouse brain Kp,uu; 6.3-fold higher rat brain Kp,uu |
| Conditions | Mouse and rat brain permeability studies; Kp,uu measured as unbound brain-to-plasma concentration ratio; published in J. Med. Chem. 2018 |
Why This Matters
Procuring the 7-fluoro intermediate is essential for synthesizing brain-penetrant ATM inhibitors; substitution with a non-fluorinated building block yields a drug with clinically inadequate CNS exposure.
- [1] Pike, K. G.; Barlaam, B. C.; Cadogan, E.; et al. Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390. J. Med. Chem. 2018, 61 (9), 3823–3841. Table 1. View Source
